molecular formula C10H8BrNO2S B8234446 Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate

Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B8234446
M. Wt: 286.15 g/mol
InChI Key: VZJOREFVKABEGH-UHFFFAOYSA-N
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Description

Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thienopyridines It is characterized by the presence of a bromine atom at the 6th position of the thieno[3,2-b]pyridine ring and an ethyl ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate typically involves the bromination of thieno[3,2-b]pyridine derivatives followed by esterification. One common method includes the reaction of 6-bromothieno[3,2-b]pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thieno[3,2-b]pyridine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₈BrNO₂S
  • Molecular Weight : Approximately 286.14 g/mol
  • Structural Characteristics : The compound features a thieno[3,2-b]pyridine core with a bromine atom and an ethyl ester functional group. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that compounds related to thieno[3,2-b]pyridine structures exhibit significant biological activities, including:

  • Antitumor Activity : Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated its effectiveness against triple-negative breast cancer cells, where it induced apoptosis and inhibited cell proliferation .
  • Antiviral Properties : The compound has been investigated for its potential antiviral effects, particularly against viruses like SARS-CoV-2. Molecular docking studies suggest that it may inhibit viral replication by targeting specific viral proteins .
  • Enzyme Inhibition : this compound may act as an inhibitor of enzymes involved in inflammatory processes, such as cyclooxygenase (COX), indicating potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The results indicated a significant reduction in cell viability with minimal impact on non-tumorigenic cells. The compound was shown to induce cell cycle arrest and apoptosis .

Case Study 2: Antiviral Activity

In another investigation focused on SARS-CoV-2, derivatives of this compound were assessed for their binding affinities using molecular docking simulations. Some derivatives exhibited strong binding energies to viral proteins, supporting their potential as therapeutic agents against COVID-19 .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

  • Cancer Therapy : Given its antitumor properties, this compound could be developed into a novel anticancer agent.
  • Antiviral Drugs : Its efficacy against viral infections positions it as a candidate for antiviral drug development.
  • Anti-inflammatory Treatments : As an enzyme inhibitor, it may serve as a basis for new anti-inflammatory medications.

Mechanism of Action

The mechanism of action of ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological activity.

Comparison with Similar Compounds

Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate can be compared with other thienopyridine derivatives such as:

    Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate: Similar structure but with different bromine substitution, leading to variations in reactivity and biological activity.

    Ethyl 6-chlorothieno[3,2-b]pyridine-2-carboxylate: Chlorine substitution instead of bromine, which affects its electronic properties and reactivity.

    Mthis compound: Methyl ester instead of ethyl ester, influencing its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-4-7-8(15-9)3-6(11)5-12-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJOREFVKABEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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